molecular formula C23H17BrClN3O3 B12459102 N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide

N'-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide

Cat. No.: B12459102
M. Wt: 498.8 g/mol
InChI Key: BRFVHFXQLJXTQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indole core, followed by functionalization at specific positions to introduce the bromo, phenylethyl, and hydrazide groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N’-[(3Z)-5-bromo-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]-5-chloro-2-hydroxybenzohydrazide can be compared with other indole derivatives, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

Molecular Formula

C23H17BrClN3O3

Molecular Weight

498.8 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-(2-phenylethyl)indol-3-yl]imino-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C23H17BrClN3O3/c24-15-6-8-19-17(12-15)21(23(31)28(19)11-10-14-4-2-1-3-5-14)26-27-22(30)18-13-16(25)7-9-20(18)29/h1-9,12-13,29,31H,10-11H2

InChI Key

BRFVHFXQLJXTQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=CC(=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.